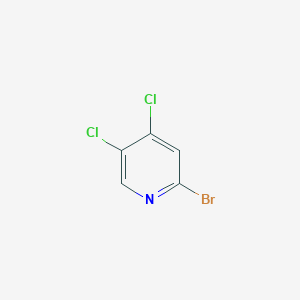

2-Bromo-4,5-dichloropyridine

Beschreibung

Significance of Polyhalogenated Pyridines in Organic Synthesis and Applied Sciences

Polyhalogenated pyridines are crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The pyridine (B92270) ring is a common scaffold in many drug molecules, and the presence of halogens allows for a variety of chemical transformations. These halogen atoms can be selectively replaced by other functional groups through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse derivatives with specific biological activities. smolecule.com In materials science, halogenated heterocyclic compounds are explored for properties like conductivity and thermal stability, which are relevant for applications in organic electronics and flame retardants. smolecule.com

The reactivity of polyhalogenated pyridines is influenced by the number, type, and position of the halogen atoms, as well as the reaction conditions. researchgate.net For instance, the electronegative nitrogen atom in the pyridine ring makes the ortho (C2) and para (C4) positions more susceptible to nucleophilic attack. nih.gov This inherent electronic bias allows for site-selective functionalization, a key strategy in modern organic synthesis. nih.gov

Overview of 2-Bromo-4,5-dichloropyridine within the Context of Halogenated Pyridine Scaffolds

This compound is a specific polyhalogenated pyridine with the chemical formula C₅H₂BrCl₂N. uni.lu It features a bromine atom at the 2-position and chlorine atoms at the 4- and 5-positions of the pyridine ring. This arrangement of halogens provides a unique platform for synthetic chemists to create novel molecules with potential applications in various fields, including medicinal chemistry and materials science. chemshuttle.com The presence of three halogen atoms of two different types (bromine and chlorine) offers the potential for selective reactions at different positions on the pyridine ring, further enhancing its utility as a synthetic intermediate.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1033203-42-7 |

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 227.88 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | No data available |

| Melting Point | Not specified in search results |

| SMILES | C1=C(C(=CN=C1Br)Cl)Cl |

Table created based on data from available search results. uni.lusigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. One common approach involves the bromination and subsequent diazotization and chlorination of a substituted pyridine precursor. For example, a similar compound, 5-Bromo-2,4-dichloropyridine (B1280864), is synthesized from 2-amino-4-chloropyridine (B16104). google.comguidechem.com This process typically involves:

Bromination: The starting material, such as an aminopyridine derivative, is reacted with a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom onto the pyridine ring. google.comguidechem.com

Diazotization: The resulting amino-bromopyridine is then treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. google.comguidechem.com

Chlorination: The diazonium salt is subsequently reacted with a chlorine source, like cuprous chloride, to replace the diazonium group with a chlorine atom, yielding the desired dichlorobromopyridine. google.comguidechem.com

Chemical Reactions and Reactivity

The reactivity of this compound is primarily dictated by the presence of the three halogen atoms on the electron-deficient pyridine ring. This structure allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

Common reactions involving polyhalogenated pyridines like this compound include:

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitrogen atom and the halogens makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen are generally the most reactive. nih.gov

Cross-Coupling Reactions: The halogen atoms, particularly bromine and iodine, are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Site-Selective Reactions: The different reactivities of the C-Br and C-Cl bonds can be exploited to achieve site-selective functionalization under specific reaction conditions. rsc.org This allows for the stepwise introduction of different substituents onto the pyridine ring.

Applications in Research

This compound serves as a key building block in the synthesis of more complex molecules with potential applications in several areas of scientific research.

In Organic Synthesis

The primary application of this compound is as a versatile intermediate in organic synthesis. Its polyhalogenated structure allows for the introduction of various functional groups through a range of chemical reactions. This makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and materials science research. smolecule.com

In Medicinal Chemistry

Pyridine scaffolds are ubiquitous in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.gov Compounds like this compound are used as starting materials for the synthesis of new biologically active molecules. smolecule.com The ability to selectively modify the pyridine ring at different positions allows medicinal chemists to fine-tune the pharmacological properties of a lead compound.

In Materials Science

Halogenated organic compounds are of interest in the development of new materials. smolecule.com The incorporation of halogen atoms can influence properties such as thermal stability, flame retardancy, and electronic characteristics. While specific applications of this compound in materials science are not detailed in the provided search results, its structure suggests potential use in the synthesis of novel organic electronic materials or functional polymers.

Eigenschaften

IUPAC Name |

2-bromo-4,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTZXARVZDCGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309447 | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-42-7 | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4,5 Dichloropyridine and Its Derivatives

Established Synthetic Routes to 2-Bromo-4,5-dichloropyridine

Bromination and Subsequent Chlorination of Pyridine (B92270) Precursors

The direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. wikipedia.org However, bromination and chlorination of pyridine can be achieved. wikipedia.orgresearchgate.net The synthesis of dihalopyridines often involves multi-step processes to achieve the desired substitution pattern. google.com For instance, the synthesis of 2,6-dibromopyridine (B144722) can be a precursor step, which is then followed by nitration and subsequent debromination to yield other functionalized pyridines. wikipedia.orgguidechem.com The direct chlorination of pyridine or its hydrochloride in the liquid phase often results in a mixture of polychlorinated pyridines, necessitating extensive purification to isolate specific isomers like 2,3-dichloropyridine. google.com

Multi-step Syntheses from Substituted Aminopyridines

A common and effective strategy for synthesizing halogenated pyridines involves the use of substituted aminopyridines as starting materials. rsc.orgtpu.ru This approach offers better control over the regiochemistry of the final product. A patented method for synthesizing 5-Bromo-2,4-dichloropyridine (B1280864) starts from 2-amino-4-chloropyridine (B16104). google.com

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated pyridine rings, such as those bearing amino or hydroxy groups. researchgate.netthieme-connect.dewikipedia.org The reactivity of the pyridine substrate is influenced by the nature and position of the substituent, with amino groups generally leading to higher reactivity. researchgate.netthieme-connect.de In the synthesis of the intermediate for 5-Bromo-2,4-dichloropyridine, 2-amino-4-chloropyridine is treated with NBS. google.com This bromination step proceeds with high yield. google.com

Reaction of 2-amino-4-chloropyridine with N-bromosuccinimide:

Starting Material: 2-amino-4-chloropyridine

Reagent: N-bromosuccinimide (NBS)

Solvent: Dichloromethane

Temperature: 0 °C

Yield: 87% google.com

Diazotization and Chlorination of 2-amino-5-bromo-4-chloropyridine:

Starting Material: 2-amino-5-bromo-4-chloropyridine

Reagents: Sodium nitrite (B80452), concentrated hydrochloric acid, cuprous chloride

Temperature: -30 °C

Advanced Functionalization Strategies for Pyridines

Regioselective Metallation and Lithiation Approaches

Directed ortho-metallation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of the pyridine ring. researchgate.netznaturforsch.com The choice of the base and the reaction conditions are critical for achieving high selectivity. znaturforsch.com Lithium diisopropylamide (LDA) is a common base used for the lithiation of various dichloropyridines, leading to regioselectively lithiated intermediates that can be trapped with electrophiles. znaturforsch.comacs.org

The presence of a halogen atom can direct the metallation to an adjacent position. For instance, the lithiation of 3-chloropyridine (B48278) with LDA affords the 3-chloro-4-lithiopyridine intermediate. researchgate.net Similarly, 2-chloropyridyl groups can act as directing groups for the regioselective metalation of attached aromatic rings. acs.orgresearchgate.net

For brominated pyridines, both ortho-lithiation and bromine-lithium exchange can occur, with the outcome often depending on the specific lithiating agent and reaction conditions. thieme-connect.com For example, with 3-bromopyridine, n-BuLi typically leads to bromine-lithium exchange, whereas t-BuLi can induce an unprecedented ortho-lithiation at the C-4 position. thieme-connect.com The functionalization of 2,5-dibromopyridine (B19318) can be achieved through lithiation at low temperatures followed by reaction with an electrophile. arkat-usa.org

Halogen Dance Reactions in Pyridine Systems

The halogen dance is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates from its original position to another on the ring. wikipedia.org This process is typically initiated by a strong base, which deprotonates the ring to form an aryl or heteroaryl lithium species. wikipedia.orgwhiterose.ac.uk The resulting intermediate can then undergo a series of halogen-metal exchange steps, leading to the "dancing" of the halogen atom across the ring. wikipedia.org The ultimate driving force for this rearrangement is the formation of the most thermodynamically stable lithiated species. wikipedia.org

In pyridine systems, halogen dance reactions provide a powerful tool for accessing substitution patterns that are otherwise difficult to achieve through conventional methods. clockss.orgcapes.gov.brrsc.org The reaction is influenced by several factors, including the choice of base, temperature, and the nature of other substituents on the pyridine ring. wikipedia.org For instance, lower temperatures can favor the halogen dance by ensuring the coexistence of both metalated and unmetalated species, which is crucial for the reaction to proceed. wikipedia.org

While specific examples detailing the halogen dance of this compound itself are not prevalent in the provided search results, the general principles of halogen dance reactions in pyridine systems are well-established. wikipedia.orgclockss.orgcapes.gov.br The presence of multiple halogen atoms, as in this compound, can lead to complex rearrangements, with the relative lability of the different halogens (I > Br > Cl) playing a key role in the reaction outcome. clockss.org The chlorine atoms in this compound would likely act as directing metalation groups, influencing the initial site of deprotonation and subsequent halogen migration. clockss.org

Ortho-Directed Metallation

Ortho-directed metallation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. In the context of this compound, the nitrogen atom of the pyridine ring and the halogen substituents can all influence the regioselectivity of metallation.

The inherent ability of the pyridine nitrogen to direct ortho-lithiation is a well-known phenomenon. However, the presence of halogen atoms adds another layer of complexity. Halogens, particularly chlorine, can also act as directing groups, often leading to deprotonation at the position ortho to the halogen. In the case of this compound, a strong base like lithium diisopropylamide (LDA) would likely deprotonate the ring at the C-3 position, which is ortho to both the C-2 bromo and C-4 chloro substituents. This regioselectivity is driven by the combined directing influence of these two halogen atoms. Subsequent trapping of the resulting lithiated species with an electrophile would then allow for the introduction of a new functional group at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its multiple halogen substituents, is an excellent substrate for these transformations, allowing for the selective introduction of various organic fragments.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. researchgate.netmdpi.com This reaction is particularly valuable for the synthesis of biaryls and heteroaryl-aryl compounds. researchgate.netmdpi.com In the case of polyhalogenated pyridines like this compound, the differing reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective coupling.

Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. rsc.org This difference in reactivity enables the selective arylation or heteroarylation at the C-2 position of this compound, leaving the two chlorine atoms intact for further functionalization. A variety of palladium catalysts and ligands can be employed for this transformation, with the choice often depending on the specific substrates being coupled. researchgate.netrsc.orgnih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving halopyridines.

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | High | mdpi.com |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Toluene | 2,6-Diheptylpyridine | - | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | 4-Phenyl-2-chloropyridine | 36 | nih.gov |

| 5-Bromo-2-chloropyridine | Aryl boronic acid | - | - | - | 5-Aryl-2-chloropyridine | - | rsc.orgnih.gov |

This table is for illustrative purposes and specific yields for this compound were not found in the search results.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wikipedia.org This method is highly effective for the formation of carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to selectively functionalize polyhalogenated pyridines.

In the context of this compound, the greater reactivity of the C-Br bond would again favor coupling at the C-2 position. By reacting this compound with an appropriate organostannane in the presence of a palladium catalyst, a new carbon-carbon bond can be formed selectively at the C-2 position. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling. For instance, in the Stille coupling of 2,4-dichloropyridines, the regioselectivity can be influenced by substituents at the C-3 position. nih.gov

The following table provides examples of Stille coupling reactions with dichloropyridines.

| Dichloropyridine Substrate | Organotin Reagent | Catalyst System | Product | Ref. |

| 2,4-Dichloropyridine | 2-Furyl(tributyl)tin | Pd(PPh₃)₄ | 2-(2-Furyl)-4-chloropyridine | nih.gov |

| 3-Nitro-2,4-dichloropyridine | 2-Furyl(tributyl)tin | Pd(PPh₃)₄ | 4-(2-Furyl)-3-nitro-2-chloropyridine | nih.govresearchgate.net |

Specific data for this compound was not available in the search results.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. For this compound, the Sonogashira coupling would be expected to occur selectively at the more reactive C-2 bromine position.

This selective alkynylation would yield 2-alkynyl-4,5-dichloropyridines, which are valuable intermediates for the synthesis of more complex molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. Ultrasound assistance has been shown to accelerate the Sonogashira coupling of tetrachloropyridines. arabjchem.org

A representative example of a Sonogashira coupling with a related dichloropyridine is shown below.

| Halopyridine Substrate | Alkyne | Catalyst System | Base | Product | Yield (%) | Ref. |

| 2,3,5,6-Tetrachloropyridine | 2-Methyl-3-butyn-2-ol | 10% Pd/C, CuI, PPh₃ | Et₃N | 4,4'-(3,5-dichloropyridine-2,6-diyl)bis(2-methylbut-3-yn-2-ol) | Good | arabjchem.org |

This table illustrates the general reactivity; specific data for this compound was not found.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-synthesis.comresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency.

For this compound, the Buchwald-Hartwig amination would preferentially occur at the C-2 position due to the higher reactivity of the C-Br bond. This allows for the selective introduction of a primary or secondary amine at this position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. organic-synthesis.comresearchgate.net The choice of ligand is often crucial for achieving high yields and can be tailored to the specific substrates. beilstein-journals.org

The table below presents general conditions for the Buchwald-Hartwig amination of bromopyridines.

| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBut | Toluene | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂, dppp | NaOBut | Toluene | 2-Aminopyridines | 55-98 | researchgate.net |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂, X-Phos | KOt-Bu | Toluene | 2-(Phenylamino)-13α-estrone 3-methyl ether | Good to Excellent | beilstein-journals.org |

This table provides examples of the Buchwald-Hartwig amination on related bromopyridine systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as halogenated pyridines. masterorganicchemistry.com The pyridine nitrogen atom, similar in effect to a nitro group, activates the ring for nucleophilic attack, making both 2- and 4-halopyridines highly susceptible to substitution. thieme-connect.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.com The rate and regioselectivity of these reactions are significantly influenced by the presence and position of electron-withdrawing groups, which stabilize this intermediate. masterorganicchemistry.comchemrxiv.org

Displacement of Halides

In polyhalogenated pyridines, the position of the leaving group is critical for determining the site of nucleophilic attack. For pyridine rings containing halogens at the 2- and 4-positions, substitution typically occurs preferentially at the C-4 position. researchgate.net This selectivity is attributed to the superior ability of the para-positioned nitrogen atom to stabilize the negative charge of the reaction intermediate through resonance.

A key synthetic strategy for creating 3,4,5-trisubstituted pyridines involves the SNAr displacement of the 4-chloro substituent in scaffolds like 3-bromo-4,5-dichloropyridine (B1376529). researchgate.net This approach has been used to introduce various amine-containing cyclic moieties. For instance, reacting 3-bromo-4,5-dichloropyridine with N-Boc-protected piperazines or other cyclic amines selectively yields the C-4 substituted product, which can then undergo further functionalization. researchgate.net

| Reactant | Nucleophile | Product |

|---|---|---|

| 3-Bromo-4,5-dichloropyridine | N-Boc-piperazine | tert-butyl 4-(3-bromo-5-chloropyridin-4-yl)piperazine-1-carboxylate |

| 3-Bromo-4,5-dichloropyridine | (R)-tert-butyl 3-methylpiperazine-1-carboxylate | (R)-tert-butyl 4-(3-bromo-5-chloropyridin-4-yl)-3-methylpiperazine-1-carboxylate |

| 3-Bromo-4,5-dichloropyridine | 2,8-diazaspiro[4.5]decan-1-one | 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one |

Activation by Diazonium Ions in Substitution Processes

The conversion of an aromatic amino group into a diazonium salt provides a versatile intermediate for introducing a wide array of functional groups, including halogens, through reactions like the Sandmeyer reaction. masterorganicchemistry.com This process involves treating an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is an excellent leaving group (N₂). masterorganicchemistry.com Subsequent treatment with a copper(I) salt (e.g., CuCl, CuBr) facilitates the substitution of the diazonium group with the corresponding halide. masterorganicchemistry.com

This methodology is instrumental in the synthesis of polyhalogenated pyridines. For example, the synthesis of 5-bromo-2,4-dichloropyridine can be achieved from 2-amino-4-chloropyridine. google.com The process begins with bromination at the 5-position, followed by a diazotization reaction of the amino group at C-2 and subsequent chlorination to install the final chlorine atom, achieving a total yield greater than 50%. google.com Similarly, 2-chloro-4-bromopyridine can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer reaction using tert-butyl nitrite (tBuONO) and copper(II) bromide. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-5-bromo-4-chloropyridine | 1. NaNO₂, HCl; 2. CuCl | 5-Bromo-2,4-dichloropyridine | google.com |

| 2-Chloro-4-aminopyridine | tBuONO, CuBr₂ | 2-Chloro-4-bromopyridine | chemicalbook.com |

Solid-Phase Organic Synthesis Utilizing Pyridine Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of small molecule libraries for drug discovery and materials science. acs.org Pyridine scaffolds are valuable starting points in SPOS due to their prevalence in pharmaceuticals and other functional materials. acs.orgnih.gov

A notable example involves the use of 2-chloro-5-bromopyridine as a versatile scaffold for solid-phase synthesis. acs.orgacs.org In this approach, the pyridine is first immobilized onto a polystyrene resin through a traceless silicon linker attached at the C-4 position. This resin-bound scaffold can then be subjected to a variety of chemical transformations to introduce diversity. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization using nucleophiles or organometallic coupling reactions. acs.org This methodology provides an efficient route to libraries of polysubstituted pyridines. acs.orgacs.org Other solid-phase strategies have been developed for creating fused heterocyclic systems like imidazo[1,2-a]pyridines and thiazolo[4,5-b]pyridines. benthamdirect.comresearchgate.net

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Immobilization | 2-Chloro-5-bromopyridine is attached to a polystyrene support via a silicon linker at the C-4 position. |

| 2 | Functionalization | The immobilized scaffold undergoes reactions such as organometallic couplings or SNAr to introduce diverse substituents. |

| 3 | Cleavage | The final, functionalized pyridine product is cleaved from the solid support using fluoride (B91410) anions (e.g., TBAF). |

Mechanisms of Reactivity and Selectivity in Halogenated Pyridine Transformations

Impact of Substituent Position on Reactivity and Regioselectivity

The reactivity and regioselectivity of reactions on halogenated pyridines are governed by a combination of electronic and steric effects. The electron-deficient nature of the pyridine ring, enhanced by electron-withdrawing halogen substituents, dictates its susceptibility to different reaction types. thieme-connect.comnih.gov

In nucleophilic aromatic substitution (SNAr) of di- and trihalopyridines, there is a strong electronic preference for attack at the C-4 and C-2/C-6 positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. researchgate.netnih.gov Consequently, in substrates like 2,4-dichloropyridine, nucleophilic attack occurs almost exclusively at the 4-position. researchgate.net

However, this inherent electronic preference can be overridden by steric factors. A powerful strategy for redirecting reactivity involves introducing a bulky substituent adjacent to a potential reaction site. For instance, placing a large trialkylsilyl group at the C-3 or C-5 position of a polyhalopyridine can effectively block nucleophilic attack at the neighboring C-4 position. researchgate.net This steric hindrance forces the nucleophile to attack the next most electronically favorable position, such as C-2 or C-6, thereby completely reversing the regioselectivity. researchgate.net

| Substrate | Key Substituent | Site of Nucleophilic Attack | Controlling Factor |

|---|---|---|---|

| 2,4-Dichloropyridine | None | C-4 | Electronic (N-activation) |

| 2,4-Dichloro-5-(trialkylsilyl)pyridine | C-5 Silyl Group | C-2 | Steric Hindrance |

Role of Catalysts and Reagents in Directed Functionalization

Catalysts and specific reagents are essential tools for achieving high regioselectivity in the functionalization of pyridine rings, often enabling transformations at positions that are not intrinsically reactive. sigmaaldrich.comwikipedia.org Transition metals—particularly palladium, but also nickel, copper, and cobalt—are widely used to catalyze cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira), which form new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.comnih.gov The outcome of these reactions can often be controlled by the choice of ligand on the metal catalyst, which can influence the selectivity between two different halogen-bearing sites. researchgate.net

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. znaturforsch.com In this approach, a functional group on the pyridine ring directs a strong base (typically an organolithium reagent or a lithium amide) to deprotonate a specific adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile. Milder and more functional-group-tolerant versions of this chemistry utilize TMP (2,2,6,6-tetramethylpiperidyl) bases of metals like zinc or magnesium. znaturforsch.com

Halogen-metal exchange offers a complementary method for generating a reactive organometallic species at a specific position. The choice of reagent is crucial for selectivity; alkyllithiums can perform bromine-lithium exchange, while milder Grignard reagents like iPrMgX are used for exchanging more sensitive iodo- or bromopyridines without side reactions. znaturforsch.com These methods provide reliable access to specific isomers of polysubstituted pyridines that would be difficult to obtain otherwise. znaturforsch.comscg.ch

| Method | Catalyst/Reagent | Transformation | Selectivity Control | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Palladium Catalyst + Ligand | Ar-X + Ar'-B(OR)₂ → Ar-Ar' | Ligand choice can direct coupling to C4 over C2 in dichloropyridines. | researchgate.net |

| Directed ortho-Metalation | Lithium Amides (e.g., LDA) | C-H → C-Metal → C-E | A directing group (e.g., -CONR₂) controls the site of deprotonation. | znaturforsch.com |

| Halogen/Metal Exchange | Organolithium or Grignard Reagents | C-Br → C-Li/MgX → C-E | The position of the halogen determines the site of functionalization. | znaturforsch.com |

| [2+2+2] Cycloaddition | Cobalt Catalyst | Alkynes + Nitrile → Pyridine | Pre-functionalized alkynes allow regioselective synthesis of substituted pyridines. | scg.ch |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents based on 2-Bromo-4,5-dichloropyridine and its Analogs

The strategic placement of bromine and chlorine atoms on the pyridine (B92270) ring makes this compound and its isomers valuable starting materials for creating complex, biologically active molecules. The differential reactivity of the halogen atoms allows for selective, stepwise chemical modifications, a process known as orthogonal functionalization. mdpi.com This controlled approach is crucial for building libraries of compounds for drug screening and for the total synthesis of natural products.

For instance, related trihalogenated pyridines such as 2-chloro-4,5-dibromopyridine serve as key intermediates in synthetic strategies. mdpi.com Their utility has been demonstrated in the preparation of orthogonally functionalized pyridine derivatives, which are essential building blocks for investigating structure-activity relationships (SAR) and for the synthesis of complex targets like the antibiotic (+)-floyocidin B. mdpi.com The ability to selectively manipulate one halogen site while leaving others intact is a significant advantage in multi-step synthetic campaigns.

The broader class of brominated and chlorinated pyridines is fundamental in developing a wide range of therapeutic agents. Isomers like 5-Bromo-2,4-dichloropyridine (B1280864) are recognized as important biomedical intermediates, widely used in the synthesis of various pharmaceuticals. google.comguidechem.com Synthetic routes have been developed to produce these intermediates on a large scale, starting from materials like 2-amino-4-chloropyridine (B16104) and proceeding through bromination and diazotization reactions. google.comguidechem.com

Furthermore, dibromopyridines are employed as starting points for synthesizing novel anticancer agents. In one notable example, researchers designed and synthesized a series of pyridine-bridged analogues of Combretastatin-A4, a potent natural product that inhibits tubulin polymerization. nih.gov The synthesis utilized a Suzuki coupling reaction, where a dibromopyridine was reacted with a substituted phenyl boronic acid to construct the core structure of the new analogues. nih.gov This highlights how the halogenated pyridine framework can be used to mimic and improve upon the structures of known bioactive compounds.

| Starting Material | Synthetic Method | Resulting Compound Class | Therapeutic Target/Application |

| 2-chloro-4,5-dibromopyridine | Orthogonal functionalization (e.g., lithiation, coupling) | Poly-substituted pyridines | Intermediates for natural product synthesis (e.g., Floyocidin B) mdpi.com |

| 2-amino-4-chloropyridine | Bromination, Diazotization, Chlorination | 5-Bromo-2,4-dichloropyridine | Versatile pharmaceutical intermediate google.comguidechem.com |

| Dibromopyridines | Suzuki Coupling | Pyridine-bridged Combretastatin-A4 analogues | Anticancer agents (Tubulin polymerization inhibitors) nih.gov |

Structure-Activity Relationship (SAR) Studies of Halogenated Pyridine Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological effect. drugdesign.org For halogenated pyridine derivatives, SAR studies are crucial for understanding how modifications to the pyridine core impact therapeutic efficacy and for guiding the design of more effective drugs. researchgate.net

The pyridine ring itself is a key framework in many FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and form hydrogen bonds, which can improve aqueous solubility and metabolic stability compared to a simple benzene (B151609) ring. nih.gov The introduction of halogen atoms (F, Cl, Br, I) further modulates the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These changes can profoundly influence how the compound binds to its biological target. nih.govmdpi.com However, the effect is not always positive; in some studies on antiproliferative agents, pyridine derivatives with halogen atoms exhibited lower activity, indicating that the specific context of the target and molecule is critical. nih.gov

Through extensive SAR studies, researchers have identified specific structural motifs within halogenated pyridine derivatives that are essential for their biological function. The regioselective placement of a halogen is vital, as it enables the diversification of compounds for SAR studies and provides a handle for subsequent chemical reactions. nsf.gov

Key findings from SAR studies on various halogenated pyridine-containing molecules include:

Pyridine Core as a Scaffold : Replacing a phenyl ring with a pyridine ring in a series of carboxamide ligands led to the discovery of a novel class of potent and selective agonists for the CB2 cannabinoid receptor. nih.gov This demonstrates the pyridine ring's value as a central structural element.

Amide Linker : In the development of antagonists for the P2X7 receptor, an amide or carboxamide motif has been identified as a recurring and seemingly essential feature across many different chemical series. nih.gov

Substitution Pattern : For pyridine-based Combretastatin-A4 analogues, the antiproliferative activity was highly sensitive to the substitution pattern on the appended phenyl rings. nih.gov A 2,4-dimethoxy substitution pattern was found to be particularly effective, while other dimethoxy arrangements led to a significant loss of activity. nih.gov

Once key structural motifs are identified, the next step is to fine-tune the molecule to maximize its potency (the concentration required to produce an effect) and selectivity (its ability to bind to the intended target over other, potentially harmful off-targets). This optimization process is a delicate balance of modifying the structure to improve target binding while maintaining favorable pharmacokinetic properties. rsc.org

For halogenated pyridines, optimization strategies often involve:

Varying Halogen Identity and Position : Systematically replacing bromine with chlorine or fluorine, or moving the halogen to a different position on the pyridine ring, can alter binding affinity and selectivity. The development of synthetic methods that allow for precise, regioselective halogenation is crucial for this process. nsf.gov

Modifying Peripheral Groups : As seen with the Combretastatin-A4 analogues, altering substituents on other parts of the molecule can dramatically impact potency. nih.gov Similarly, in the design of CB2 receptor agonists, modifications to the side chains are used to enhance selectivity over the centrally-acting CB1 receptor, thereby avoiding unwanted psychoactive side effects. nih.gov

Pharmacological Target Modulation by Halogenated Pyridines

Halogenated pyridine derivatives have been successfully developed to modulate the activity of several important pharmacological targets, demonstrating their versatility in treating a range of diseases, particularly those involving inflammation and pain.

The P2X7 receptor is an ATP-gated ion channel found primarily on immune cells. mdpi.com Its activation by high concentrations of extracellular ATP, a situation that occurs during tissue damage and inflammation, triggers a cascade of pro-inflammatory events. nih.gov This includes the activation of the NLRP3 inflammasome and the subsequent release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). mdpi.comnih.gov

Given its central role in initiating and propagating inflammation, the P2X7 receptor is a significant therapeutic target for a multitude of inflammatory disorders. nih.govnih.gov Antagonists of this receptor—molecules that block its activation—are of great interest. Halogenated pyridine derivatives have emerged as a key structural class in the development of P2X7 antagonists. These compounds can effectively inhibit P2X7-mediated events, such as IL-1β release. mdpi.com The development of potent and selective P2X7 antagonists holds promise for treating conditions characterized by excessive inflammation, including neuroinflammatory and neurodegenerative diseases. nih.gov

| Receptor | Function | Role in Disease | Therapeutic Strategy |

| P2X7 | ATP-gated cation channel | Triggers pro-inflammatory cytokine (IL-1β) release | Antagonism to block inflammatory cascade nih.gov |

The endocannabinoid system features two main receptor types: CB1 and CB2. google.com The CB1 receptor is abundant in the central nervous system (CNS) and is responsible for the psychoactive effects of cannabinoids. In contrast, the CB2 receptor is expressed predominantly in peripheral tissues, especially on cells of the immune system. google.commdpi.com

Activation (agonism) of the CB2 receptor is known to produce anti-inflammatory and analgesic effects without the CNS side effects associated with CB1 activation. mdpi.com This makes the CB2 receptor a highly attractive target for drug discovery. A major goal in this field is the development of agonists that are highly selective for CB2 over CB1.

Pyridine-based structures have been instrumental in achieving this goal. Researchers have successfully designed novel series of pyridine derivatives that act as potent and selective CB2 agonists. nih.gov By replacing a phenyl ring in earlier compound series with a pyridine ring, a new chemical class with high selectivity for the CB2 receptor was discovered. nih.gov These compounds have demonstrated efficacy in animal models of neuropathic pain and are being explored for other conditions, such as fibrosis and ischemia/reperfusion injury, where inflammation plays a key role. nih.govgoogle.com

Development of Pharmaceutical Intermediates and Lead Compounds

One of the most significant applications of this compound and its isomers is their role as versatile intermediates in pharmaceutical synthesis. Halogenated pyridines are crucial building blocks for constructing more complex, biologically active molecules. guidechem.comnbinno.com Compounds like 5-Bromo-2,4-dichloropyridine are recognized as important intermediates in biomedicine, widely used in the synthesis of various drugs. guidechem.comgoogle.com

The differential reactivity of the C-Br and C-Cl bonds, along with the distinct positions (2, 4, and 5), allows for sequential and regioselective reactions, such as cross-coupling, amination, or other nucleophilic substitutions. This chemical flexibility is invaluable in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, these intermediates are used in the development of novel therapeutic agents for oncology and inflammatory diseases. nbinno.com

Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which can be synthesized from functionalized pyridine precursors, has been a focus of anticancer drug design. Derivatives of this scaffold have been evaluated as cytotoxic agents and apoptosis inducers against human breast, colon, and bladder cancer cell lines. nih.gov The synthesis of these complex molecules often relies on the availability of strategically halogenated pyridine starting materials. Pyridoacridines, another class of compounds derived from pyridine precursors, are also considered prospective lead compounds in medicinal chemistry due to their diverse pharmacological activities. nih.gov

Chemical Biology Applications of Pyridine Scaffolds

Beyond direct therapeutic applications, the pyridine scaffold is instrumental in the field of chemical biology, where functionalized molecules are used as tools to investigate biological processes.

Functionalized pyridines serve as molecular probes to modulate and study complex biological pathways. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them suitable for dissecting cellular signaling events.

A notable example involved the use of a synthetically derived, complex pyridine to probe a neurotrophic signaling pathway. In a high-content screen using engineered PC12 cells, a specific pyridine compound was identified as a potent inhibitor of the neuregulin/ErbB4-dependent signaling pathway, which is implicated in breast cancer and schizophrenia. nih.gov This discovery highlights how libraries of novel pyridine derivatives can be used to identify modulators of important biological processes, thereby providing tools to study disease mechanisms and identify new therapeutic targets. nih.gov

The unique reactivity of the pyridine ring makes it a valuable component in reagents designed for site-selective modification of biomolecules, such as proteins. Site-selective bioconjugation is crucial for the development of antibody-drug conjugates (ADCs), diagnostic agents, and for studying protein function.

Reagents based on pyridine-related scaffolds, such as dibromopyrazines, have been developed for the rebridging of disulfide bonds in antibodies. acs.org These reagents feature two reactive halogen "warheads" on a heterocyclic core, allowing them to react with the two thiols generated from a reduced disulfide bond, thus creating a stable, covalent linkage for attaching a payload. acs.org The predictable reactivity of the carbon-halogen bonds on the electron-deficient ring is key to this application.

Furthermore, the ability to perform regioselective C-H functionalization on the pyridine ring itself opens avenues for its use in catalysis. nih.gov By temporarily transforming pyridines into more reactive intermediates, chemists can install functional groups at specific positions, which can then act as catalytic sites or as handles for attachment to larger systems. nih.gov Pyridine N-oxides, for example, have been used as reactants to develop bioactive pyridine derivatives with high regioselectivity, showcasing the versatility of the pyridine core in designing functional molecules for catalysis and bioconjugation. researchgate.net

Contributions to Agrochemical Research and Development

Synthesis of Herbicides, Fungicides, and Insecticides Utilizing 2-Bromo-4,5-dichloropyridine as a Building Block

This compound is classified as a heterocyclic building block and an agrochemical intermediate. Its utility in the synthesis of potential herbicides, fungicides, and insecticides stems from the reactivity of its halogen substituents. These halogens can be selectively replaced or can facilitate cross-coupling reactions, allowing for the introduction of various functional groups to build a larger, more complex, and biologically active molecule.

Table 1: Potential Agrochemical Classes Derived from this compound

| Agrochemical Class | Potential Role of this compound |

|---|---|

| Herbicides | Serves as a core structure for building molecules that interfere with plant-specific biological pathways. |

| Fungicides | Acts as a precursor for compounds designed to inhibit fungal growth and protect crops from diseases. |

Strategies for Crop Protection Agent Development

The development of new crop protection agents is a critical area of research to ensure food security and sustainable agricultural practices. The strategy for utilizing a compound like this compound in this development process is centered on the principles of medicinal and agricultural chemistry. The core idea is to use this well-defined chemical scaffold to generate a diverse library of new chemical entities.

One key strategy involves structure-activity relationship (SAR) studies. In this approach, chemists would systematically modify the this compound molecule by replacing the halogen atoms with different chemical groups. Each new compound would then be tested for its efficacy against a range of agricultural pests, weeds, and fungal pathogens. The data from these tests would help researchers understand how specific structural changes affect the compound's biological activity, guiding the design of more potent and selective crop protection agents.

Another important strategy is the rational design of new agrochemicals based on known biological targets. For instance, if a particular enzyme is essential for the survival of a common agricultural pest, researchers could design and synthesize new molecules based on the this compound structure that are intended to bind to and inhibit that enzyme. The versatility of the halogenated pyridine (B92270) ring makes it a suitable starting point for creating compounds with the specific shapes and chemical properties needed to interact with these biological targets.

The use of combinatorial chemistry is a further strategy where this compound could be a valuable starting material. This technique allows for the rapid synthesis of a large number of different compounds by reacting the initial building block with a wide array of other chemical reagents. These compound libraries can then be screened for desirable agrochemical properties, accelerating the discovery of new and effective crop protection solutions.

Exploration in Materials Science

Utilization in the Synthesis of Specialized Polymers and Coatings

The polyhalogenated nature of 2-Bromo-4,5-dichloropyridine suggests its potential as a monomer or cross-linking agent in the synthesis of specialized polymers and coatings. Halogenated aromatic compounds are known to participate in various polymerization reactions, including cross-coupling reactions, to form conjugated polymers. These polymers are of significant interest due to their electronic and photophysical properties. Pyridine-containing polymers, in particular, have been explored for applications in light-emitting diodes and organic solar cells. acrospharma.co.kr

The bromo and chloro groups on the pyridine (B92270) ring can be selectively addressed in certain chemical reactions, allowing for controlled polymer chain growth and the introduction of specific functional groups. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling a stepwise approach to polymer synthesis. This could allow for the creation of well-defined polymer architectures.

Furthermore, pyridine derivatives have been investigated for their ability to modify the surface properties of materials when incorporated into coatings. They can influence adhesion, corrosion resistance, and the electronic characteristics of the surface. acs.orgnih.gov The incorporation of a highly halogenated pyridine unit like this compound could impart properties such as flame retardancy and altered surface energy. A patent on surface coating compositions containing pyridine salts of aromatic sulfonic acids highlights the role of pyridine moieties in curing processes for durable finishes. google.com

Table 1: Representative Properties of Pyridine-Containing Polymers This table presents data for analogous pyridine-based polymers to illustrate potential characteristics, as specific data for polymers derived from this compound is not available.

| Polymer Type | Key Features | Potential Applications |

|---|---|---|

| Poly(p-pyridyl vinylene) (PPyV) | High electron affinity, good electron transport properties. researchgate.netmit.edu | Light-emitting diodes (LEDs), electron transport layers in organic electronics. |

| Pyridine-incorporated Polyfluorene Derivatives | Good alcohol solubility, can act as a cathode interface layer. acrospharma.co.kr | Organic solar cells (OSCs). acrospharma.co.kr |

| Coordination Polymers with Dihalopyridines | Formation of 1-D coordination polymers linked by halogen bonds. researchgate.net | Crystal engineering, supramolecular chemistry. researchgate.net |

Advanced Material Development and Innovation

The development of advanced materials often relies on the design of novel molecular building blocks that can impart specific functionalities. This compound, with its combination of a pyridine ring and multiple halogen substituents, represents such a building block. The electron-withdrawing nature of the chlorine atoms and the reactivity of the bromine atom can be harnessed to create materials with unique electronic and chemical properties.

The synthesis of functional poly(dihalopentadiene)s through boron trihalide-mediated multicomponent polymerization showcases an innovative approach to creating polymers with unique structures and properties, such as high refractive indices and aggregation-enhanced emission. nih.gov This suggests that dihalo-substituted monomers can be valuable in developing advanced optical materials.

Photophysical Properties and Optoelectronic Applications

The photophysical properties of pyridine derivatives are of significant interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The electronic transitions in these molecules, typically π-π* and n-π* transitions, can be tuned by the introduction of various substituents on the pyridine ring.

Halogen atoms, such as bromine and chlorine, are known to influence the photophysical properties of aromatic compounds through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This can have implications for applications such as photodynamic therapy and phosphorescent OLEDs. The specific substitution pattern of the halogens on the pyridine ring in this compound would be expected to lead to distinct absorption and emission characteristics compared to other halogenated pyridines.

Studies on substituted pyridine carbonitrile derivatives have shown that their emission properties are promising for optoelectronic applications, with potential uses as fluorescent probes and in organic light-emitting diodes. rsc.org The presence of chloro and thiophene (B33073) derivatives in these studies demonstrated an enhancement of intramolecular charge transfer (ICT), which is a key process in many photophysical applications. rsc.org

Table 2: Photophysical Data for Analogous Substituted Pyridine Derivatives This table includes data for various substituted pyridine compounds to provide a comparative context for the potential photophysical properties of materials derived from this compound.

| Compound Class | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Photophysical Feature |

|---|---|---|---|

| Pyridine Carbonitrile Derivatives | 265-379 rsc.org | 385-487 rsc.org | Intramolecular Charge Transfer (ICT) enhancement with certain substituents. rsc.org |

| Pyridine-based Polymers (e.g., PPy, PPyV) | Red-shifted in films compared to solutions. mit.edu | Red-shifted in films, with decreased photoluminescence efficiency due to aggregate formation. mit.edu | Morphology-dependent absorption and luminescence. mit.edu |

| Supramolecular Assemblies with Polypyridine Complexes | Dependent on metal complex and chromophore. rsc.org | Extended excited state lifetime in some systems. rsc.org | Energy transfer between components. rsc.org |

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.org Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. Pyridine and its derivatives can act as either electron-donating or electron-withdrawing moieties, depending on the other substituents present in the molecule.

The incorporation of a this compound unit into a larger conjugated system could contribute to the NLO response of the material. The electron-withdrawing nature of the pyridine ring, enhanced by the chloro substituents, combined with a suitable electron-donating group elsewhere in the molecule, could create a push-pull system conducive to a large second-order hyperpolarizability (β). Research on pyridine-derived fluorenone has shown that the introduction of pyridine groups can effectively regulate the linear and nonlinear optical properties of these compounds. rsc.orgrsc.org

The design of organic NLO materials with well-defined architectures is a significant challenge, and pyridine-functionalized derivatives are being explored to enrich the library of available materials for photonic device applications. rsc.orgrsc.org Polymeric materials containing pyridine N-oxide moieties have also been investigated for their potential in NLO applications as poled polymeric glasses. cambridge.org

Table 3: Nonlinear Optical Properties of Representative Pyridine-Based Materials This table presents NLO data for analogous pyridine derivatives to illustrate the potential for materials incorporating this compound, for which specific data is not available.

| Material Type | NLO Phenomenon | Key Findings |

|---|---|---|

| Pyridine Derived Fluorenone Crystals | Second- and third-order NLO effects. rsc.orgrsc.org | Resonance enhancement of second harmonic generation (SHG) and two-photon excited fluorescence (TPF). rsc.orgrsc.org |

| 4-Styrylpyridines Coordinated to Zn(II) Porphyrins | Second-order NLO properties. mdpi.com | Quadratic hyperpolarizabilities (β) are influenced by donor/acceptor groups on the styrylpyridine. mdpi.com |

| Polymers with Pyridine N-oxide Pendants | Potential for NLO application in poled polymeric glasses. cambridge.org | Formation of clear, transparent glasses. cambridge.org |

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For 2-Bromo-4,5-dichloropyridine, computational studies could investigate various reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. DFT calculations can be used to model the approach of the nucleophile to the pyridine (B92270) ring, the formation of intermediates (like a Meisenheimer complex), and the departure of the leaving group.

The key objectives of such a study would be:

Identifying Transition States: Locating the high-energy transition state structures for each step of the proposed mechanism.

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. This is calculated as the energy difference between the transition state and the reactants.

These computational insights help to understand why a reaction follows a particular pathway and can predict how changes in the molecule's structure or the reaction conditions would affect the outcome.

Prediction of Reactivity and Selectivity

Computational chemistry offers methods to predict how and where a molecule is likely to react. For this compound, a key question is the relative reactivity of the different positions on the pyridine ring, especially the sites of the three halogen atoms.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP map would highlight the electrophilic carbon atoms attached to the halogens, indicating likely sites for nucleophilic substitution.

Fukui Functions: These are another set of reactivity descriptors derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, or radical attack. By analyzing these functions, one could predict which of the two chlorine atoms or the one bromine atom is most likely to be substituted in a nucleophilic substitution reaction.

Selectivity in Halogenation/Substitution: The principles of reactivity and selectivity are well-established. For instance, in reactions involving halogen atoms, bromine atoms are known to be more selective and less reactive than chlorine atoms. nih.gov Computational models can quantify these differences by comparing the activation energies for substitution at different positions on the pyridine ring. This allows for a prediction of the major product in a given reaction, which is invaluable for synthetic planning. nih.gov

Crystallographic Studies and Correlation with Computational Data

As of the latest search, no public crystallographic data for this compound is available. However, if single crystals were to be grown, X-ray diffraction analysis would be the definitive method for determining its solid-state structure.

X-ray Crystallography: This experimental technique provides precise information on:

Molecular Conformation: The exact three-dimensional arrangement of atoms in the crystal.

Bond Lengths and Angles: Highly accurate measurements of the molecule's geometry.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like halogen bonding or π–π stacking, which are crucial in determining the physical properties of the solid.

Correlation with Computational Data: A primary goal in modern chemistry is to correlate experimental data with theoretical calculations. researchgate.net The geometric parameters (bond lengths, angles) obtained from X-ray crystallography for this compound would serve as a benchmark for validating the accuracy of the computational methods used, such as DFT. researchgate.net A strong correlation between the experimental crystal structure and the DFT-optimized geometry would validate the computational model, giving confidence in its predictions for other properties like electronic structure and reactivity. researchgate.net

The table below illustrates the type of data that would be compared in such a study.

| Parameter | Source | Description |

| Unit Cell Dimensions (a, b, c, α, β, γ) | X-ray Diffraction | The dimensions of the basic repeating unit of the crystal. |

| Space Group | X-ray Diffraction | The symmetry of the crystal lattice. |

| Bond Lengths (e.g., C-Br, C-Cl) | X-ray Diffraction & DFT | Comparison between measured and calculated values. |

| Bond Angles (e.g., Cl-C-C) | X-ray Diffraction & DFT | Comparison between measured and calculated values. |

This table is illustrative. No experimental crystallographic data for this compound was found in the search results.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. For 2-bromo-4,5-dichloropyridine, both ¹H (proton) and ¹³C NMR would be used.

¹H NMR: The ¹H NMR spectrum would be expected to show two signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. These protons, at positions 3 and 6, would appear as distinct singlets, as they are not adjacent to any other protons, resulting in no spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon skeleton. It is expected to display five distinct signals, one for each of the five carbon atoms in the pyridine ring. The chemical shifts would be influenced by the attached atoms (nitrogen, bromine, chlorine, or hydrogen), allowing for the assignment of each carbon to its position on the ring.

While specific, experimentally verified NMR data for this compound is not prevalent in the accessible literature, the table below provides a theoretical expectation of the NMR data based on the analysis of similar compounds.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | δ 8.0 - 8.5 | Singlet | H-6 |

| ¹H | δ 7.5 - 8.0 | Singlet | H-3 |

| ¹³C | δ 145 - 155 | Singlet | C-6 |

| ¹³C | δ 140 - 150 | Singlet | C-2 |

| ¹³C | δ 130 - 140 | Singlet | C-4 |

| ¹³C | δ 125 - 135 | Singlet | C-5 |

| ¹³C | δ 120 - 130 | Singlet | C-3 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₂BrCl₂N), the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion region would exhibit a distinctive isotopic pattern, which is a key signature for compounds containing these elements. The exact mass can be used to confirm the molecular formula. chemsrc.com

Fragmentation patterns, resulting from the breakdown of the molecular ion, would likely involve the loss of halogen atoms (Br or Cl) or the entire pyridine ring fragmentation. researchgate.net This fragmentation is a hallmark of electron ionization mass spectra for halogenated compounds. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂BrCl₂N |

| Molecular Weight | 226.89 g/mol |

| Exact Mass | 224.8750 u |

| Key Isotopic Peaks | M, M+2, M+4, M+6 |

Vibrational Spectroscopy (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups and bond vibrations within a molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic pyridine ring and the carbon-halogen bonds.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region. vscht.cz

Aromatic C=C and C=N stretching: These vibrations cause a series of sharp bands in the 1400-1600 cm⁻¹ "fingerprint" region. msu.edu

C-Cl stretching: Strong absorptions are expected in the 600-800 cm⁻¹ region.

C-Br stretching: This vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

While a published spectrum for this specific molecule is not available, analysis of similar structures, such as 2-amino-5-bromo-4-methylpyridine, confirms that these characteristic regions are used for structural confirmation. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for monitoring the progress of a chemical reaction and for purifying the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a synthesis. chemistryhall.com In the synthesis of halogenated pyridines, such as the isomer 5-bromo-2,4-dichloropyridine (B1280864), TLC is explicitly used to determine when the starting materials have been completely consumed. guidechem.comgoogle.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. mit.edu The separated spots, corresponding to the starting material and the product, are visualized (often under UV light) to assess the reaction's completion. mit.edu The choice of solvent, typically a mixture like ethyl acetate (B1210297) and hexanes, is crucial for achieving good separation. rochester.edulibretexts.org

Column Chromatography for Purification

Following the synthesis, column chromatography is the standard method for purifying the crude product. guidechem.comgoogle.com This technique operates on the same principles as TLC but on a larger scale. The crude mixture is loaded onto a column packed with a stationary phase, such as silica gel. A solvent (eluent), often of similar composition to the one used for TLC, is then passed through the column. rsc.org The components of the mixture travel through the column at different rates depending on their polarity, allowing for the separation and collection of the pure this compound.

Table 3: Common Chromatographic Methods and Components

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexane mixtures | Reaction Monitoring |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane mixtures | Product Purification |

Advanced Analytical Techniques for Biological and Mechanistic Studies

The exploration of a compound's biological activity and its mechanism of action at a molecular level necessitates the use of sophisticated analytical methods. These techniques are crucial for determining the compound's metabolic fate, its interaction with biological targets, and its fundamental chemical purity, all of which are critical parameters in the fields of drug discovery and chemical biology.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in the early stages of drug discovery and development to predict how a compound will be metabolized in the body. researchgate.net These assays measure the rate at which a compound is broken down by metabolic enzymes, providing an estimation of its intrinsic clearance. nuvisan.com A compound with very rapid metabolism may be cleared from the body too quickly to exert its therapeutic effect, while a compound with very slow metabolism could accumulate and lead to toxicity. researchgate.net

The primary experimental systems for these assays include liver microsomes, hepatocytes, and S9 fractions. researchgate.netnuvisan.com

Liver Microsomes: This subcellular fraction contains a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.com Incubating a compound like this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows for the assessment of its susceptibility to oxidative metabolism. wuxiapptec.com

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. wuxiapptec.com Hepatocyte assays provide a more comprehensive picture of a compound's metabolic fate, as they can assess both the initial breakdown (Phase I) and subsequent conjugation reactions (Phase II) that increase water solubility and facilitate excretion. nuvisan.com

S9 Fraction: This is the supernatant from a liver homogenate centrifuged at 9000g and contains a mixture of microsomal and cytosolic enzymes. nuvisan.com It can be used to evaluate a broader range of metabolic reactions than microsomes alone.

The general procedure for these assays involves incubating the test compound at a known concentration with the chosen biological matrix (microsomes, hepatocytes, or S9) at 37°C. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated.

Key Parameters Determined from In Vitro Metabolic Stability Assays:

| Parameter | Description |

| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. |

Receptor Binding and Competitive Displacement Assays

Receptor binding assays are a cornerstone of pharmacology and are used to determine if a compound interacts with a specific biological target, such as a receptor, enzyme, or ion channel. merckmillipore.com These assays are critical for identifying the mechanism of action of a new compound and for quantifying its binding affinity. nih.gov

The most common format for these assays is the competitive displacement assay. merckmillipore.com This technique involves a radiolabeled ligand with known high affinity for the target receptor and the test compound. The principle is that if the test compound binds to the same site on the receptor as the radiolabeled ligand, it will compete for binding and displace the radiolabeled ligand. merckmillipore.com

The experimental setup typically involves:

A preparation of the biological material containing the receptor of interest (e.g., cell membranes).

A fixed concentration of a high-affinity radiolabeled ligand.

Increasing concentrations of the unlabeled test compound (the "competitor").

After incubation to allow the binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand, often by filtration. nih.gov The amount of radioactivity bound to the filter is then measured. A decrease in the bound radioactivity with increasing concentrations of the test compound indicates that the test compound is binding to the target receptor. merckmillipore.com

From the resulting data, a dose-response curve is generated, from which the IC₅₀ value can be determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand. This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

There is currently no publicly available research detailing the use of receptor binding or competitive displacement assays for this compound, which suggests it may not have been extensively profiled for specific biological targets.

Elemental Analysis for Compound Purity

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized chemical entity to confirm its identity and assess its purity. The technique quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and sometimes oxygen (O) in a sample.

Modern elemental analyzers primarily use the Dumas method, which involves the complete and rapid combustion of a small amount of the sample in an oxygen-rich atmosphere at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated by gas chromatography and quantified by a thermal conductivity detector.

For a halogenated compound like this compound, the presence of bromine and chlorine would also be a key aspect of its characterization, though this often requires different analytical methods such as ion chromatography or X-ray fluorescence after combustion.

The purity of the compound is assessed by comparing the experimentally determined elemental percentages to the theoretically calculated values based on its chemical formula (C₅H₂BrCl₂N). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and high purity. While this is a standard procedure for chemical characterization, specific elemental analysis reports for this compound are not detailed in the available literature.

Q & A

Q. Notes

- Methodological rigor is critical—validate all protocols with positive/negative controls.

- Contradictory data should be analyzed using statistical tools (e.g., ANOVA) and replicated independently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten